SEW2871 is a synthetic, selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). [, , , , , , ] S1P is a bioactive lipid mediator that regulates a variety of cellular processes including proliferation, differentiation, migration, and survival. [] SEW2871 exerts its effects by binding to S1P1 and activating downstream signaling pathways. It is frequently utilized in scientific research to investigate the role of S1P1 in various physiological and pathological conditions. [, , , , , , ]
SEW2871 was developed as a derivative of sphingosine-1-phosphate, a naturally occurring bioactive lipid that plays critical roles in various physiological processes including cell migration, survival, and differentiation. The compound is classified under the category of pharmacological agents targeting G-protein coupled receptors, specifically those that influence immune cell trafficking and vascular integrity .
The synthesis of SEW2871 involves several chemical transformations that yield the final product with high specificity for S1PR1. The process typically begins with the preparation of 4-phenyl-5-trifluoromethyl-thiophene-2-carboxylic acid, which is converted to its corresponding acid chloride using oxalyl chloride. This intermediate is then reacted with an appropriate amine or amidine to form the desired thiophene derivative .
The synthesis can be summarized in the following steps:
These reactions are typically conducted under controlled conditions to ensure high yield and purity of the final compound .
The molecular structure of SEW2871 is characterized by a thiophene ring substituted with a trifluoromethyl group and an aromatic amine moiety. The specific arrangement of these functional groups allows for effective binding to S1PR1.
The binding affinity of SEW2871 for S1PR1 has been demonstrated through various assays, showing effective interaction at low nanomolar concentrations (EC50 values around 32 nM) which indicates its potency as an agonist .
SEW2871 participates in various chemical reactions primarily through its interaction with S1PR1. Upon binding to this receptor, it triggers downstream signaling pathways that affect cellular processes such as chemotaxis and immune response modulation.
The primary reactions involve:
The mechanism by which SEW2871 exerts its effects involves binding to S1PR1, leading to receptor activation and subsequent intracellular signaling cascades. This activation results in:
These actions are critical in therapeutic contexts where modulation of immune responses is desired.
SEW2871 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential applications .
SEW2871 has significant scientific applications primarily in immunology and vascular biology:
SEW2871 is pharmacologically classified as a potent and highly selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P₁), with the following key characteristics:
Receptor Selectivity Profile: SEW2871 exhibits exceptional selectivity for S1P₁ over other S1P receptor subtypes. Binding studies demonstrate an EC₅₀ of 13 nM for human S1P₁ and 20.7 nM for murine S1P₁ in GTPγS binding assays. Crucially, it shows no activation of S1P₂, S1P₃, S1P₄, or S1P₅ receptors even at concentrations up to 10 μM, establishing its unique utility for isolating S1P₁-mediated effects [3] [7] [8].
Molecular Properties: With a molecular weight of 440.36 Da and the chemical formula C₂₀H₁₀F₆N₂OS, SEW2871 is chemically defined as 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. This non-lipid, synthetic structure differentiates it from phosphorylated S1P receptor modulators [3] [8] [9].
Cellular Signaling Activation: Upon binding, SEW2871 triggers characteristic S1P₁-dependent signaling pathways including:
Table 1: Pharmacological Profile of SEW2871
Parameter | Value | Experimental System |
---|---|---|
S1P₁ EC₅₀ (human) | 13 nM | GTPγS binding assay |
S1P₁ EC₅₀ (murine) | 20.7 nM | GTPγS binding assay |
S1P₃ EC₅₀ | >25 µM | Calcium mobilization in CHO-K1 cells |
Solubility | 20 mM in DMSO; 20 mM in ethanol | Chemical stability studies |
Purity | ≥98% (HPLC) | Analytical chromatography |
The development of SEW2871 emerged from strategic efforts to overcome limitations of first-generation S1P receptor modulators:
High-Throughput Screening Origins: SEW2871 was identified through systematic high-throughput screening of commercial chemical libraries using a fluorescent imaging plate reader (FLIPR) calcium flux assay. This approach allowed rapid assessment of compound libraries for S1P₁ activation capability without requiring phosphorylation (unlike prototypical modulators like FTY720) [3] [8].
Rational Structural Optimization: Medicinal chemistry efforts focused on optimizing lead compounds for:
Chemical stability without requiring metabolic activationThe oxadiazolothienyl structure of SEW2871 resulted from this optimization process, balancing receptor affinity, selectivity, and drug-like properties [4] [8].
Therapeutic Advantages over Predecessors: Unlike non-selective S1P receptor modulators (e.g., FTY720), SEW2871's S1P₁ selectivity provided critical advantages:
Table 2: Comparative Profile of SEW2871 vs. Other S1P Receptor Modulators
Characteristic | SEW2871 | FTY720 (Fingolimod) | Endogenous S1P |
---|---|---|---|
Receptor Selectivity | S1P₁-specific | S1P₁,3,4,5 | Pan-S1P receptor agonist |
Phosphorylation Required | No | Yes | No |
Chemical Class | Synthetic oxadiazolothienyl | Sphingosine analog | Sphingolipid |
S1P₃ Activity | None | EC₅₀ = 0.34 nM | EC₅₀ = 20-100 nM |
Primary Research Applications | Mechanistic S1P₁ studies | Immunomodulation | Baseline signaling |
SEW2871 has become indispensable for deconvoluting S1P₁-specific functions within complex S1P signaling networks across physiological systems:
Neuropharmacology Research
Central Amygdala (CeA) Neuronal Modulation: Electrophysiological studies in transgenic mouse models demonstrate that SEW2871 application differentially modulates excitability in somatostatin-positive (Sst) neuron subtypes within the central amygdala's lateral division (CeL). Type A CeL-Sst neurons exhibit increased input resistance, while type B neurons show depolarized resting membrane potential and altered firing thresholds. These effects occur without tonic S1P-S1P₁ signaling, as the antagonist NIBR produced no baseline effects. Given CeL's role in fear conditioning and pain processing, these findings suggest S1P₁'s involvement in supraspinal integration of affective states [1].
Neuroprotective Investigations: In Alzheimer's disease models, SEW2871 administration (0.5 mg/kg, intraperitoneal) attenuated β-amyloid-induced spatial memory deficits and reduced hippocampal neuronal loss, suggesting S1P₁ activation may counteract neurodegenerative processes through unidentified mechanisms [4].
Immunomodulation Studies
Downregulated p-STAT3 expression in colonic lymphocytesThis demonstrates S1P₁'s critical role in lymphocyte trafficking and mucosal immunity [2] [4].
Renal Ischemia-Reperfusion Injury: SEW2871 pretreatment significantly attenuated renal damage following ischemia-reperfusion injury, reducing plasma creatinine by 40% and tubular necrosis scores by 42%. Mechanistically, it reduced neutrophil infiltration by 77% and macrophage infiltration by 66% in renal medulla, while suppressing upregulation of TNF-α, P-selectin, and ICAM-1 adhesion molecules. This highlights S1P₁'s function in endothelial barrier preservation and leukocyte recruitment [6].
Vascular and Barrier Function
Table 3: Key Research Applications of SEW2871 in Disease Models
Research Area | Model System | Key Findings | Mechanistic Insights |
---|---|---|---|
Neuropharmacology | Murine CeA neurons | Differential modulation of Sst neuron subtypes | S1P₁ activation alters neuronal excitability parameters |
Inflammatory Bowel Disease | IL-10⁻/⁻ mice | Reduced colitis severity | Inhibition of T cell trafficking and Th1/Th17 responses |
Renal Protection | Renal I/R injury model | 40% reduction in creatinine elevation | Suppression of leukocyte infiltration and adhesion molecules |
Alzheimer's Disease | Aβ1-42 rat model | Improved spatial memory | Protection against hippocampal neuron loss |
Acute Lung Injury | LPS-induced model | Dose-dependent barrier protection | S1P₁-mediated endothelial stabilization |
Table 4: Standardized Nomenclature for SEW2871
Nomenclature Type | Designation |
---|---|
Systematic Name | 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
CAS Registry | 256414-75-2 |
Synonyms | Sphingosine-1-Phosphate₁ Receptor S1P1 Agonist; 5-(4-Phenyl-5-trifluoromethylthiophen-2-yl)-3-(3-trifluoromethylphenyl)-(1,2,4)-oxadiazole |
Chemical Formula | C₂₀H₁₀F₆N₂OS |
PubChem CID | 4077460 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7